![molecular formula C15H15NO3S B15179532 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- CAS No. 102830-68-2](/img/structure/B15179532.png)
2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl-
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Overview
Description
2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyrano-pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylthio)-2-phenyl-
- 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-(3,4-dichlorophenyl)-
Uniqueness
Compared to similar compounds, 2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it particularly valuable for certain applications, such as targeted drug development and specialized material synthesis.
Biological Activity
2H-Pyrano(2,3-b)pyridine, 3,4-dihydro-6-(methylsulfonyl)-2-phenyl- is a heterocyclic compound that has drawn considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- Molecular Formula : C15H15N1O3S
- Molecular Weight : 287.35 g/mol
- CAS Number : [insert CAS number if available]
The structure features a pyridine ring fused with a pyran ring and a methylsulfonyl group at the 6-position, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Modulation : The compound acts as a modulator for several enzymes, influencing metabolic pathways.
- Receptor Interaction : It has been shown to interact with specific receptors, potentially altering signal transduction pathways.
Pharmacological Effects
Research indicates that 2H-Pyrano(2,3-b)pyridine derivatives exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown high efficacy against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties. A study highlighted that certain compounds induced apoptosis in breast cancer cell lines, showcasing their potential as anticancer agents .
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators .
Biological Activity Summary
Case Studies
- Antimicrobial Study : A recent investigation synthesized various pyrano-pyridine derivatives and tested their antimicrobial activity against multiple pathogens. Compound 8 was noted for its potent activity against Staphylococcus aureus, achieving an inhibition rate exceeding 90% .
- Anticancer Research : In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), certain derivatives of the compound were found to significantly reduce cancer stem cell populations and induce apoptosis in treated cells. The metabolic profiling revealed alterations in glycolysis and other metabolic pathways, indicating a profound impact on cellular metabolism .
Properties
CAS No. |
102830-68-2 |
---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-methylsulfonyl-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C15H15NO3S/c1-20(17,18)13-9-12-7-8-14(19-15(12)16-10-13)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3 |
InChI Key |
AWCZUACANNUUIL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(N=C1)OC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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